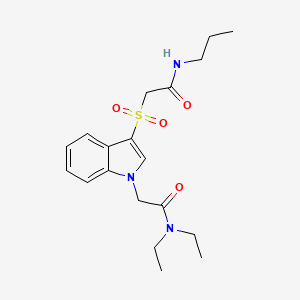

N,N-diethyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-diethyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide, commonly known as DPI, is a potent inhibitor of NADPH oxidases, an enzyme responsible for the generation of reactive oxygen species (ROS) in cells. DPI has been extensively studied for its role in various scientific research applications, including cancer research, cardiovascular disease, and neurodegenerative disorders.

Applications De Recherche Scientifique

Prejunctional Dopamine Receptor Agonist

A study found that a related compound, 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, acts as a potent and selective prejunctional dopamine receptor agonist. It inhibits the constrictor response to electrical stimulation in the rabbit ear artery and does not stimulate or block dopamine-sensitive adenylate cyclase. This compound did not produce stimulation of the central nervous system in rats (Gallagher et al., 1985).

5-HT1D Receptor Agonist

Another study synthesized derivatives of 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines, including N,N-diethyl and N,N-dimethyl derivatives, which displayed agonist activity at the 5-HT1D receptors. These compounds also showed affinity for the 5-HT1A receptor in vitro (Barf et al., 1996).

Fluorescent Probe for Carbonyl Compounds

A related compound, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, was used as a new molecular probe for trace measurement of carbonyl compounds (aldehydes and ketones) in water samples. This application is significant for environmental monitoring (Houdier et al., 2000).

Antibacterial Activity

A study on N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores revealed moderate inhibitors against various bacterial strains, indicating potential for antibacterial applications (Iqbal et al., 2017).

Anticancer Effects

Research on sulfonamide-derived isatins, following molecular hybridization, found variable in vitro cytotoxicity against hepatocellular carcinoma cell lines. Some compounds were highly cytotoxic, with significant potential for cancer management (Eldeeb et al., 2022).

Synthesis of Various Derivatives

Several studies focused on the synthesis of various derivatives of related compounds, exploring their potential applications in pharmacology and chemistry. These include the synthesis of classical and nonclassical antifolates (Gangjee et al., 2007), lipophilic acetamide derivatives for anticancer and antimicrobial purposes (Ahmed et al., 2018), and the synthesis of N-Substituted Thymine Thioacetamides for site-selective acylation of diaminoalkanes (Spychała, 2000).

Propriétés

IUPAC Name |

N,N-diethyl-2-[3-[2-oxo-2-(propylamino)ethyl]sulfonylindol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4S/c1-4-11-20-18(23)14-27(25,26)17-12-22(13-19(24)21(5-2)6-3)16-10-8-7-9-15(16)17/h7-10,12H,4-6,11,13-14H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOHNNQHUUHESI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2677669.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2677672.png)

![(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2677673.png)

![Ethyl 3-[methyl(sulfamoyl)amino]propanoate](/img/structure/B2677679.png)

![N-(4-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2677680.png)

![1,3-Dimethyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2677684.png)